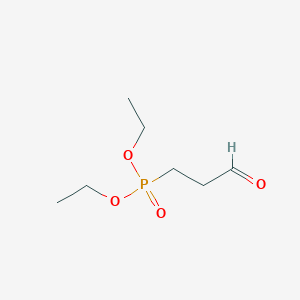

diethyl (3-oxopropyl)phosphonate

描述

Structure

3D Structure

属性

IUPAC Name |

3-diethoxyphosphorylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBLLKKWKHVTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473499 | |

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3986-95-6 | |

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Diethyl 3 Oxopropyl Phosphonate and Its Precursors

Classical and Established Synthetic Routes

Traditional methods for synthesizing phosphonates, including diethyl (3-oxopropyl)phosphonate, have long relied on foundational reactions in organophosphorus chemistry. These routes are well-documented and continue to be relevant in many synthetic contexts.

Michaelis-Arbuzov Reaction Approaches to Phosphonates

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, is a cornerstone for the formation of a phosphorus-carbon bond. wikipedia.org This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). wikipedia.orgorganic-chemistry.orgeurekaselect.com The mechanism proceeds through an initial SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion dealkylates the intermediate to yield the final phosphonate product. wikipedia.org

In the context of synthesizing γ-ketophosphonates, such as this compound, a common strategy involves the reaction of triethyl phosphite with a suitable γ-haloketone. For instance, the reaction of triethyl phosphite with 3-chloropropiophenone (B135402) derivatives can yield the corresponding diethyl 3-aryl-3-oxopropylphosphonates. tandfonline.com This approach often requires elevated temperatures, with the reaction mixture being refluxed to ensure completion. tandfonline.com The progress of the reaction can be monitored by techniques like gas-liquid chromatography (g.l.c.) to observe the disappearance of the starting chloroethyl ketone. tandfonline.com

The versatility of the Michaelis-Arbuzov reaction allows for the synthesis of a wide array of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgeurekaselect.com However, the reactivity of the phosphorus reactant and the alkyl halide can vary significantly, with phosphite esters generally requiring higher temperatures (120-160 °C) for the reaction to proceed efficiently. wikipedia.org

Direct Addition Reactions of Phosphite Derivatives

An alternative to the Michaelis-Arbuzov reaction is the direct addition of phosphite derivatives to electrophilic species. One such method is the Abramov reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxyphosphonate. wikipedia.orgresearchgate.net Diethyl phosphite, which exists predominantly in its phosphonate form, can add across the carbonyl group of aldehydes to yield the corresponding α-hydroxyphosphonate. wikipedia.org

For the synthesis of this compound, a relevant precursor can be obtained through the addition of diethyl phosphite to acrolein. This reaction takes advantage of the electrophilic nature of the α,β-unsaturated aldehyde. The nucleophilic phosphorus of the phosphite attacks the carbonyl carbon, leading to the formation of an intermediate that, upon workup, can yield a precursor to the target compound.

Another direct addition approach involves the reaction of trialkyl phosphites with α,β-unsaturated carbonyl compounds. This can sometimes lead to different products depending on the reaction conditions and the nature of the substrates.

Advanced and Optimized Synthetic Protocols

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of phosphonates. These advanced protocols often offer advantages in terms of reaction times, yields, and substrate scope.

Diazo Transfer Methodologies for Diazo-Oxopropylphosphonates

A key precursor for certain applications of this compound is its diazo derivative, diethyl (1-diazo-2-oxopropyl)phosphonate. This compound is a versatile building block in organic synthesis. researchgate.netorgsyn.org The synthesis of this diazo compound is often achieved through a diazo transfer reaction. researchgate.net

This method typically involves the reaction of diethyl (2-oxopropyl)phosphonate with a diazo transfer agent, such as 4-acetamidobenzenesulfonyl azide (B81097), in the presence of a base like sodium hydride. orgsyn.orgorgsyn.org The reaction is usually carried out in a solvent system like toluene (B28343) and tetrahydrofuran (B95107) (THF). orgsyn.org The process begins with the deprotonation of the diethyl (2-oxopropyl)phosphonate by the base, followed by the reaction with the sulfonyl azide to transfer the diazo group, yielding the desired diethyl (1-diazo-2-oxopropyl)phosphonate. orgsyn.orgorgsyn.org This reagent, often referred to as the Ohira-Bestmann reagent, is particularly useful for the one-carbon homologation of aldehydes to alkynes. orgsyn.org

The reaction conditions are crucial for achieving high yields and purity. For instance, the use of pure sodium hydride is important to avoid side reactions that can lead to the formation of diethyl diazomethylphosphonate, which can be difficult to separate from the desired product. orgsyn.orgorgsyn.org

Table 1: Reagents and Conditions for Diazo Transfer Reaction

| Reagent | Role | Solvent | Temperature |

| Diethyl (2-oxopropyl)phosphonate | Substrate | Toluene | 0 °C to rt |

| Sodium Hydride (NaH) | Base | Toluene | 0 °C |

| 4-Acetamidobenzenesulfonyl azide | Diazo transfer agent | THF | 0 °C to rt |

Microwave-Assisted Synthesis in Phosphonate Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov The application of microwave-assisted synthesis to the Michaelis-Arbuzov reaction has been shown to facilitate the reaction between heteroaryl halides and phosphites. nih.gov This technique can be particularly advantageous for reactions that traditionally require high temperatures and long reaction times. researchgate.net

For example, the synthesis of various phosphonate esters has been successfully achieved using a domestic microwave oven, highlighting the potential for this technology to accelerate the synthesis of compounds like this compound and its analogs. researchgate.net The use of microwave irradiation can also simplify the workup procedure. nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the need for isolating intermediates. These strategies are increasingly being applied to the synthesis of complex molecules, including organophosphorus compounds.

In the context of synthesizing this compound precursors, a one-pot procedure for the synthesis of alkynes from aldehydes using dimethyl (1-diazo-2-oxopropyl)phosphonate (a close analog of the diethyl version) has been developed. researchgate.net This involves the in situ formation of the diazo-oxopropylphosphonate followed by its reaction with an aldehyde. researchgate.net

Furthermore, three-component reactions involving aldehydes, N-benzoylhydrazide, and diphenyl phosphite have been utilized to prepare α-hydrazido phosphonates in an uncatalyzed process. researchgate.net While not directly yielding this compound, these methodologies showcase the power of multicomponent strategies in constructing complex phosphonate-containing molecules and could potentially be adapted for the synthesis of related structures.

Retrosynthetic Disconnections and Planning for this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. This process allows for the logical planning of a synthetic route. For this compound, a γ-ketophosphonate, several strategic disconnections can be identified, leading to distinct synthetic pathways. The primary disconnections focus on the formation of the carbon-phosphorus (C-P) bond and the carbon-carbon (C-C) bonds of the propyl chain.

Three main retrosynthetic strategies are considered for the this compound scaffold:

C(α)-C(β) Bond Disconnection: This strategy is based on a phospha-Michael addition, a highly efficient method for forming γ-ketophosphonates.

C-P Bond Disconnection: This approach relies on the classic Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry.

C(β)-C(γ) Bond Disconnection: This pathway can be envisioned through a Stetter reaction or an acylation of a phosphonate-stabilized carbanion.

Strategy 1: C(α)-C(β) Disconnection via Phospha-Michael Addition

The most direct and widely documented retrosynthetic approach for γ-ketophosphonates involves disconnecting the bond between the α and β carbons relative to the phosphorus atom. This disconnection corresponds to a conjugate addition or phospha-Michael reaction. rsc.orgmdpi.com

The synthon generated from this disconnection is a phosphonyl nucleophile, specifically the anion of diethyl phosphite. The other synthon is a three-carbon α,β-unsaturated carbonyl system.

Target Molecule: this compound

Disconnection: C(α)−C(β) bond

Synthons:

(EtO)₂P(=O)⁻ (diethyl phosphite anion)

⁺CH₂CH₂C(=O)CH₃ (a propanone cation synthon)

Synthetic Equivalents:

Diethyl phosphite (HP(O)(OEt)₂): A readily available phosphorus nucleophile.

Methyl vinyl ketone (MVK): An α,β-unsaturated ketone that serves as the Michael acceptor.

The forward synthesis involves the base-catalyzed 1,4-addition of diethyl phosphite to methyl vinyl ketone. This reaction is known for its high efficiency and is often catalyzed by bases such as sodium ethoxide or other alkoxides. rsc.org Asymmetric versions of this reaction have also been developed using chiral organocatalysts to produce chiral γ-ketophosphonates with high enantioselectivity. mdpi.comorganic-chemistry.org

Strategy 2: C-P Bond Disconnection via Michaelis-Arbuzov Reaction

A classical approach in phosphonate synthesis is to form the C-P bond directly using the Michaelis-Arbuzov reaction. This involves disconnecting the C-P bond, leading to a trivalent phosphorus nucleophile and a carbon electrophile. tandfonline.com

For this compound, this disconnection generates a triethyl phosphite synthon and a 3-oxopropyl halide synthon.

Target Molecule: this compound

Disconnection: C(γ)−P bond

Synthons:

P(OEt)₃ (triethyl phosphite)

⁺CH₂CH₂C(=O)H (a 3-halopropionaldehyde synthon)

Synthetic Equivalents:

Triethyl phosphite (P(OEt)₃): A common trivalent phosphorus reagent.

3-Halopropionaldehyde or its protected form (e.g., 3-bromopropionaldehyde dimethyl acetal): A suitable alkyl halide electrophile. The carbonyl group must often be protected as an acetal (B89532) during the reaction to prevent side reactions.

Alternatively, literature describes the synthesis of related 3-aryl-3-oxopropylphosphonates by reacting triethyl phosphite with the corresponding β-chloroethyl aryl ketones. tandfonline.comresearchgate.net By analogy, a precursor for the non-arylated target could be a 3-halopropanal derivative. The reaction typically requires heating to facilitate the SN2 attack of the phosphite on the alkyl halide, followed by the thermal rearrangement of the resulting phosphonium salt to form the stable P=O bond.

Strategy 3: C(β)-C(γ) Disconnection via Stetter Reaction or Acylation

A third possible disconnection breaks the bond between the β and γ carbons. This leads to synthons that can be combined through reactions like the Stetter reaction or acylation of a phosphonate carbanion.

Target Molecule: this compound

Disconnection: C(β)−C(γ) bond

Synthons & Synthetic Equivalents (Stetter Reaction):

(EtO)₂P(=O)CH=CH₂ (diethyl vinylphosphonate) as the nucleophilic precursor.

HCHO (formaldehyde) as the electrophilic aldehyde. The N-heterocyclic carbene (NHC)-catalyzed Stetter reaction has been successfully used to synthesize γ-ketophosphonates by coupling vinylphosphonates with aldehydes. organic-chemistry.org This provides a modern and atom-economical route to the target scaffold.

Synthons & Synthetic Equivalents (Acylation):

⁻CH₂(CH₂)P(=O)(OEt)₂ (diethyl ethylphosphonate carbanion) as the nucleophile.

HC(=O)⁺ (a formyl cation synthon). This approach is analogous to the well-established synthesis of β-ketophosphonates, which involves the acylation of lithiated alkylphosphonates with esters or acid chlorides. organic-chemistry.orgnih.gov For the γ-keto target, the anion of diethyl ethylphosphonate would be acylated with an appropriate one-carbon electrophile, such as an activated formic acid derivative (e.g., a Weinreb amide or pentafluorophenyl ester).

The following table summarizes the key aspects of these retrosynthetic strategies.

Interactive Data Table: Retrosynthetic Strategies for this compound

| Strategy | Bond Disconnection | Reaction Type | Synthons | Synthetic Equivalents (Precursors) | Key Research Findings |

| 1 | C(α)—C(β) | Phospha-Michael Addition | (EtO)₂P(=O)⁻ and ⁺CH₂CH₂C(=O)CH₃ | Diethyl phosphite and Methyl vinyl ketone | A highly efficient, base-catalyzed route. Asymmetric variants using chiral organocatalysts are available for enantioselective synthesis. rsc.orgmdpi.comorganic-chemistry.org |

| 2 | C(γ)—P | Michaelis-Arbuzov Reaction | P(OEt)₃ and ⁺CH₂CH₂CHO | Triethyl phosphite and a 3-halopropionaldehyde (or its acetal) | A classic method requiring thermal conditions. The carbonyl group may need protection to avoid side reactions. tandfonline.comresearchgate.net |

| 3 | C(β)—C(γ) | Stetter Reaction | (EtO)₂P(=O)CH=CH⁻ and HCHO⁺ | Diethyl vinylphosphonate (B8674324) and Formaldehyde | An atom-economical method catalyzed by N-heterocyclic carbenes (NHCs). organic-chemistry.org |

| 3 | C(β)—C(γ) | Acylation | ⁻CH₂(CH₂)P(=O)(OEt)₂ and HC(=O)⁺ | Diethyl ethylphosphonate and a Formic acid derivative (e.g., Weinreb amide) | Analogous to β-ketophosphonate synthesis; requires strong base to generate the phosphonate carbanion. organic-chemistry.orgnih.gov |

Each of these retrosynthetic pathways offers a viable route to this compound, with the choice of method often depending on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The phospha-Michael addition generally represents the most convergent and high-yielding approach.

Reactivity and Transformational Chemistry of Diethyl 3 Oxopropyl Phosphonate

Carbonyl-Centered Reactivity and Condensation Reactions

The aldehyde functional group in diethyl (3-oxopropyl)phosphonate is a focal point for carbon-carbon bond formation through various condensation reactions.

Horner-Wadsworth-Emmons (HWE) Olefination with this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental process in organic synthesis for creating alkenes from carbonyl compounds and phosphonate-stabilized carbanions. wikipedia.orgyoutube.comslideshare.net In this reaction, a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester using a base, acts as a nucleophile. wikipedia.orgyoutube.com This carbanion attacks an aldehyde or ketone, leading to an oxaphosphetane intermediate which then eliminates a water-soluble phosphate (B84403) salt to form the alkene. youtube.comalfa-chemistry.com A significant advantage of the HWE reaction is its tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgalfa-chemistry.com

While the HWE reaction typically involves a phosphonate reagent reacting with a separate carbonyl compound, the bifunctional nature of this compound allows it to serve as the aldehyde substrate. When reacted with another phosphonate ylide (e.g., the carbanion of triethyl phosphonoacetate), this compound would be expected to undergo olefination at its aldehyde carbon. This reaction would produce a new, unsaturated phosphonate with an extended carbon chain. The general mechanism involves the nucleophilic attack of the phosphonate carbanion on the aldehyde group of this compound. The reaction typically favors the formation of trans-olefins. alfa-chemistry.com

Table 1: Hypothetical HWE Reaction of this compound

| Reactant 1 | Reactant 2 (Ylide Precursor) | Base | Expected Product |

| This compound | Triethyl phosphonoacetate | NaH | Ethyl 5-(diethoxyphosphoryl)pent-2-enoate |

| This compound | Diethyl cyanomethylphosphonate | NaOEt | 4-(Diethoxyphosphoryl)but-1-ene-1-carbonitrile |

Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a reaction where an aldehyde or ketone reacts with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z and Z'). thermofisher.com This reaction is typically catalyzed by a weak base, such as an amine. thermofisher.com The products are often α,β-unsaturated compounds, formed after a dehydration step. thermofisher.com Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com

The aldehyde group of this compound is susceptible to condensation with various active methylene compounds. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) or triphenylphosphine (B44618) would yield a new α,β-unsaturated product. organic-chemistry.org These reactions are valuable for extending the carbon chain and introducing further functionality. Research on the reaction between benzaldehyde (B42025) and diethyl cyanomethylphosphonate has shown that both Knoevenagel and Horner products can form, highlighting the competitive nature of these pathways. researchgate.net

Table 2: Knoevenagel Condensation Products with this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine | [2-(2-(Diethoxyphosphoryl)ethyl)ethylidene]malononitrile |

| Diethyl malonate | Pyridine | Diethyl [2-(2-(diethoxyphosphoryl)ethyl)ethylidene]malonate |

| Cyanoacetic acid | Pyridine | 4-(Diethoxyphosphoryl)but-2-enoic acid |

Biginelli Reaction as a Synthetic Platform

The Biginelli reaction is a one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netyoutube.comnih.gov This acid-catalyzed reaction is a powerful tool for creating medicinally relevant heterocyclic scaffolds. nih.govorganic-chemistry.org The mechanism is believed to proceed through the formation of an iminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. organic-chemistry.org

While there are no specific reports found for the Biginelli reaction using this compound as the aldehyde component, extensive research has been conducted on its isomer, diethyl (2-oxopropyl)phosphonate (a β-ketophosphonate). researchgate.nettandfonline.com In these reactions, the β-ketophosphonate serves as the 1,3-dicarbonyl component, reacting with various aldehydes and urea. tandfonline.com It has been noted that aliphatic aldehydes can be resistant to these reaction conditions, although microwave-assisted, solvent-free methods have shown success. tandfonline.comnih.gov

If this compound were to be used as the aldehyde component, it would react with a β-ketoester (like ethyl acetoacetate) and urea. The resulting product would be a dihydropyrimidinone bearing a 2-(diethoxyphosphoryl)ethyl group at the 4-position of the ring.

Table 3: Biginelli Reaction Components and Products with a Phosphonate Moiety

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product Type | Reference |

| Benzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | 5-(Diethoxyphosphoryl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | researchgate.nettandfonline.com |

| Butyraldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | 5-(Diethoxyphosphoryl)-4-propyl-3,4-dihydropyrimidin-2(1H)-one | tandfonline.com |

| This compound (Hypothetical) | Ethyl acetoacetate | Urea | Ethyl 4-(2-(diethoxyphosphoryl)ethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N/A |

Phosphonate Group Transformations and Derivatizations

The diethyl phosphonate ester moiety is stable but can be chemically transformed, allowing for the synthesis of a wide range of derivatives.

Pudovik Reaction Applications

The Pudovik reaction involves the addition of the P-H bond of a dialkyl phosphite (B83602) across a carbon-heteroatom double bond, most commonly the C=O bond of aldehydes and ketones or the C=N bond of imines. wikipedia.org The reaction is a form of hydrophosphonylation and is a primary method for synthesizing α-hydroxyphosphonates and α-aminophosphonates. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by bases or Lewis acids. wikipedia.orgbeilstein-journals.org

The aldehyde group of this compound is an excellent substrate for the Pudovik reaction. Reacting it with a dialkyl phosphite, such as dimethyl phosphite, in the presence of a catalyst would yield an α-hydroxy bisphosphonate. For example, continuous flow optimization has been shown to be an effective method for producing α-hydroxyphosphonates in high yields. mdpi.comresearchgate.net

Table 4: Pudovik Reaction with this compound

| P-H Reagent | Catalyst | Product |

| Diethyl phosphite | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | Tetraethyl (1-hydroxypropane-1,3-diyl)bis(phosphonate) |

| Dimethyl phosphite | Et₂NH | Diethyl [3-(dimethoxyphosphoryl)-1-hydroxypropyl]phosphonate |

| Diphenylphosphine oxide | Et₂NH | Diethyl [3-(diphenylphosphoryl)-1-hydroxypropyl]phosphonate |

Modifications of the Phosphonate Ester Moiety

The diethyl ester groups of the phosphonate moiety can be modified through reactions like hydrolysis and transesterification. These transformations are crucial for synthesizing phosphonic acids or altering the ester groups to fine-tune the molecule's properties.

Hydrolysis: The ethyl esters can be cleaved to yield the corresponding phosphonic acid. This is typically achieved by refluxing with strong acid (e.g., HCl) or by reaction with silyl (B83357) halides like trimethylsilyl (B98337) bromide (TMSBr), followed by a methanol (B129727) quench. The resulting phosphonic acids are often more polar than their ester precursors. Studies on the related diethyl 3,3-diethoxypropylphosphonate have shown that acid-catalyzed hydrolysis proceeds via an A1-type mechanism. elsevierpure.com

Transesterification: The ethyl groups of the phosphonate can be exchanged by reaction with other alcohols, especially those with higher boiling points. wikipedia.org This reaction is often catalyzed by a base, such as a sodium alkoxide. google.com The equilibrium can be driven towards the product by removing the ethanol (B145695) that is formed. wikipedia.org This method allows for the synthesis of a variety of phosphonate esters (e.g., dimethyl, dibenzyl) from a common diethyl phosphonate starting material. Additionally, chemoselective activation with agents like triflic anhydride (B1165640) allows for modular substitution with a wide range of O, S, N, and C nucleophiles under mild conditions. nih.gov

Cycloaddition Chemistry

1,3-Dipolar Cycloaddition Reactions of Diethyl (1-Diazo-2-oxopropyl)phosphonate

Diethyl (1-diazo-2-oxopropyl)phosphonate, often referred to as the Bestmann-Ohira reagent, is a highly versatile building block in organic synthesis, extending its utility beyond its well-known role in alkyne synthesis. researchgate.netorgsyn.org It serves as a potent 1,3-dipole precursor, engaging in a variety of [3+2] cycloaddition reactions with suitable dipolarophiles. These reactions provide efficient pathways to a diverse range of five-membered nitrogen-containing heterocycles bearing a phosphonate moiety, which are of significant interest in medicinal chemistry and materials science. researchgate.netorgsyn.org

The reaction mechanism typically involves the participation of the diazo group as the 1,3-dipole. Upon reaction with dipolarophiles such as alkenes and alkynes, the diazo compound undergoes cycloaddition to form initial cycloadducts like pyrazolines or triazolines, which can sometimes be isolated or undergo further transformation in situ. researchgate.netenamine.net

A prominent application of this chemistry is the synthesis of phosphoryl-substituted pyrazoles. For instance, the base-mediated reaction of diethyl (1-diazo-2-oxopropyl)phosphonate with various nitroalkenes proceeds regioselectively at room temperature to afford highly functionalized phosphonylpyrazoles in high yields. researchgate.net This one-pot process demonstrates the reagent's capacity to act as a cycloaddition partner. researchgate.net The reaction with terminal alkynes also furnishes 3,5-disubstituted pyrazoles with high regioselectivity. researchgate.net Similarly, reactions with electron-deficient alkenes like acrylonitrile (B1666552) and diethyl maleate (B1232345) lead to stable Δ²-pyrazolines. researchgate.net The versatility of this reagent allows for the synthesis of various heterocyclic systems, including oxazoles and thiazoles, through different reaction pathways initiated by cycloaddition. researchgate.netorgsyn.orgorgsyn.org

| Dipolarophile | Catalyst/Base | Solvent | Product Class | Yield |

|---|---|---|---|---|

| Nitroalkenes (β-substituted) | Base (e.g., K₂CO₃) | Not specified | Phosphonylpyrazoles | High researchgate.net |

| Terminal Alkynes | Base | Not specified | 3,5-Disubstituted Pyrazoles | Good researchgate.net |

| Acrylonitrile | Not specified | Not specified | Δ²-Pyrazolines | Not specified researchgate.net |

| Dimethyl Maleate | Not specified | Toluene (B28343) | (Isoxazolidin-3-yl)phosphonate | 84% nih.gov |

| N-Vinylimidazole | Base | Not specified | 3-Substituted Pyrazoles | Good researchgate.net |

Catalytic Transformations

The reactivity of this compound is significantly influenced by the presence of its β-keto group and the active methylene and methyl groups, making it a versatile substrate for various catalytic transformations.

Lewis Acid-Catalyzed Reactions

Lewis acids and organocatalysts play a crucial role in activating the carbonyl group of β-ketophosphonates like this compound, facilitating a range of carbon-carbon bond-forming reactions. While direct Lewis acid catalysis on this specific molecule is not extensively documented, the principles can be inferred from reactions of analogous α- and β-keto phosphonates. Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. For example, Lewis acids such as Al(OTf)₃ have been shown to catalyze the phosphorylation of alcohols with H-phosphonates, a reaction involving nucleophilic substitution. nih.gov

More specifically, organocatalysis has emerged as a powerful tool for transformations of ketophosphonates. Catalytic systems composed of a primary or secondary amine and a Brønsted acid can activate β-ketophosphonates for regioselective reactions. For instance, a catalyst system of p-anisidine (B42471) and trifluoroacetic acid has been used to promote formal aldol (B89426) condensation reactions between (2-oxopropyl)phosphonates and arylaldehydes. researchgate.net This reaction proceeds selectively at the γ-position of the ketophosphonate via a proposed Mannich reaction followed by elimination, yielding γ,δ-unsaturated β-ketophosphonates. researchgate.net Similarly, L-proline and its derivatives have been successfully employed as organocatalysts in the cross-aldol reaction of α-keto phosphonates with ketones, producing tertiary α-hydroxy phosphonates in high yields and enantioselectivities. nih.govnih.gov These methodologies highlight the potential for catalytic, asymmetric transformations of this compound.

| Catalyst System | Substrate Type | Reaction Type | Product Type |

|---|---|---|---|

| p-Anisidine / Trifluoroacetic Acid | (2-Oxopropyl)phosphonates | γ-Selective Aldol Condensation | γ,δ-Unsaturated β-Ketophosphonates researchgate.net |

| L-Prolinamide | α-Keto Phosphonates + Ketones | Cross-Aldol Reaction | Tertiary α-Hydroxy Phosphonates nih.gov |

| Al(OTf)₃ / Tf₂O | Alcohols + Diethyl Phosphite | Phosphorylation | Alkylphosphonates nih.gov |

| Bifunctional Squaramide | Iminochromenes + Phosphites | Asymmetric Phospha-Michael Addition | Chromenylphosphonates researchgate.net |

| Titanium Tetrachloride | Alkoxy-4-chlorophenoxymethanes + Triethyl Phosphite | Alkoxymethylphosphonate Synthesis | Diethyl Alkoxymethylphosphonates psu.edu |

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and rhodium, are pivotal in catalyzing a wide array of transformations involving organophosphorus compounds, including this compound and its derivatives. These catalytic processes enable the formation of C-C and C-heteroatom bonds under mild conditions, often with high selectivity.

Palladium catalysis is widely used for cross-coupling reactions. While traditional methods like the Michaelis-Arbuzov reaction often require harsh conditions, palladium(0)-catalyzed cross-coupling between H-phosphonate diesters and benzyl (B1604629) halides offers a mild and efficient route to benzylphosphonates. organic-chemistry.org This methodology can be extended to various substrates, with the catalytic system typically involving a palladium(II) precursor like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species. organic-chemistry.orgyoutube.com Furthermore, palladium-catalyzed C-H activation and oxidative alkenylation reactions have been developed for related phosphorus heterocycles, suggesting that the C-H bonds in this compound, particularly at the α-position, could be targeted for functionalization. rsc.org

Rhodium catalysts are also highly effective for various transformations. Rhodium(II) acetate (B1210297) is known to catalyze reactions of diazo compounds, including O-H insertion and cyclopropanation, which are relevant to the chemistry of diethyl (1-diazo-2-oxopropyl)phosphonate. researchgate.net Rhodium(I) complexes, when paired with chiral ligands, are exceptionally effective in the asymmetric hydrogenation of unsaturated phosphonates, such as (1-arylvinyl)phosphonates, affording chiral phosphonates with excellent enantiocontrol. rsc.org Additionally, Rhodium(III) has been utilized for directed C-H activation and annulation reactions, presenting further opportunities for the selective functionalization of complex molecules containing a phosphonate group. rsc.orgrsc.org

| Catalyst / Ligand | Substrate Type | Reaction Type | Product Type |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | H-Phosphonate Diesters + Benzyl Halides | Cross-Coupling | Benzylphosphonate Diesters organic-chemistry.org |

| Pd(OAc)₂ / Ag₂CO₃ | Phosphachromones + Alkenes | C-3 Oxidative Alkenylation | C-3 Alkenylated Phosphachromones rsc.org |

| Rh(I) / Chiral P,S-Ligand | (1-Arylvinyl)phosphonates | Asymmetric Hydrogenation | Chiral (1-Arylethyl)phosphonates rsc.org |

| Rh(II) Acetate | Diazo Compounds + Alcohols/Olefins | O-H Insertion / Cyclopropanation | Functionalized Phosphonates / Cyclopropanes researchgate.net |

| Rh(III) Complexes | Aryl Esters + Bicyclic Olefins | C-H Naphthylation | 2-Naphthylated Aryl Esters rsc.org |

Mechanistic Studies and Theoretical Insights into Diethyl 3 Oxopropyl Phosphonate Reactivity

Reaction Mechanism Elucidation for Phosphonate-Involved Transformations

The reactivity of phosphonates like diethyl (3-oxopropyl)phosphonate is dominated by the chemistry of the phosphonate (B1237965) carbanion. These stabilized carbanions are key nucleophiles in carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, which converts aldehydes or ketones into alkenes. wikipedia.orgnumberanalytics.com

The general mechanism begins with the deprotonation of the carbon alpha to the phosphonate group by a suitable base, creating a nucleophilic phosphonate carbanion. youtube.comslideshare.net This carbanion then attacks a carbonyl electrophile. Given the structure of this compound, this reaction could occur intermolecularly with an external aldehyde or ketone, or intramolecularly, where the carbanion attacks the aldehyde within the same molecule to form a cyclic alkene.

The Horner-Wadsworth-Emmons reaction proceeds through several well-characterized intermediates. The mechanism provides a clear pathway from the initial reactants to the final alkene product. wikipedia.orgnrochemistry.com

Phosphonate Carbanion Formation: The reaction is initiated by a base abstracting a proton from the carbon adjacent to the phosphonyl group. This step generates a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step of the reaction and forms a tetrahedral betaine-like intermediate. wikipedia.orgyoutube.com

Oxaphosphetane Formation: The oxyanion of the betaine (B1666868) intermediate attacks the electrophilic phosphorus atom in an intramolecular cyclization. This step results in a strained four-membered ring known as an oxaphosphetane. This intermediate exists as two diastereomers, syn and anti. organic-chemistry.org

Elimination: The oxaphosphetane intermediate collapses in a cycloelimination (or cycloreversion) step. This process breaks the carbon-phosphorus and carbon-oxygen bonds, yielding the final alkene and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. wikipedia.orgalfa-chemistry.com

The key intermediates involved in this transformation are summarized in the table below.

| Intermediate Stage | Structure Name | Description |

| 1 | Phosphonate Carbanion | A resonance-stabilized nucleophile formed by deprotonation of the α-carbon. |

| 2 | Betaine Intermediate | A tetrahedral intermediate resulting from the nucleophilic attack on the carbonyl group. It can exist as erythro and threo isomers. |

| 3 | Oxaphosphetane | A four-membered heterocyclic intermediate formed by cyclization of the betaine. Exists as syn and anti diastereomers. |

In some phosphonate reactions, such as the Pudovik reaction, rearrangement can occur where the primary adduct is not the final product. For instance, in the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite (B83602), the initial α-hydroxy-methylenebisphosphonate adduct can rearrange to a phosphonate-phosphate species, with the reaction outcome depending heavily on catalyst concentration and temperature. researchgate.netnih.gov

Stereoselectivity: A significant advantage of the Horner-Wadsworth-Emmons reaction is its high stereoselectivity. Standard HWE conditions almost exclusively produce the (E)-alkene (trans-isomer). wikipedia.orgnrochemistry.com This selectivity arises because the initial nucleophilic addition is often reversible, allowing the intermediates to equilibrate to the most thermodynamically stable conformation. The transition state leading to the anti-oxaphosphetane is sterically favored over the one leading to the syn-oxaphosphetane. The subsequent elimination from the anti intermediate yields the (E)-alkene. organic-chemistry.orgalfa-chemistry.com

Conversely, (Z)-alkenes can be obtained with high selectivity using modified conditions. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-coordinating bases (like KHMDS with 18-crown-6) in polar aprotic solvents at low temperatures. These conditions accelerate the elimination step, making it kinetically controlled and favoring the formation of the (Z)-alkene from the faster-forming syn-oxaphosphetane intermediate. nrochemistry.com

Regioselectivity: In molecules with multiple potential reaction sites, regioselectivity becomes crucial. While no direct studies on this compound are available, computational studies on related compounds provide insight. For example, a DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite investigated the nucleophilic attack at either the phosphorus center or a chlorine atom. Calculations showed that the attack on a chlorine atom was overwhelmingly favored, aligning perfectly with experimental results and demonstrating the high regioselectivity of the reaction. imist.ma This highlights how electronic and steric factors, predictable by theoretical models, govern which part of a molecule reacts.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of organophosphorus compounds. It allows for the detailed investigation of reaction mechanisms, transition state structures, and the thermodynamic and kinetic parameters that are often difficult to measure experimentally. imist.majocpr.com

DFT calculations are widely used to model phosphonate reactivity. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire potential energy surface of a reaction.

A study on the reactivity of diethyl α-acylphosphonates with various α-aminoesters used DFT calculations at the B3LYP/6-31G* level to determine why the reaction yielded amides instead of the expected α-iminophosphonates. The calculations of Gibbs free energy (ΔrG) showed that the formation of the α-iminophosphonate was not thermodynamically favored. jocpr.com This demonstrates the predictive power of DFT in elucidating reaction outcomes.

DFT is also applied to understand regioselectivity and explore electronic properties. Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps identify the nucleophilic and electrophilic centers in reacting molecules. jocpr.comijcce.ac.ir For example, in the reaction of diethyl trichloro-methyl phosphonate, DFT calculations confirmed that the phosphinite acts as the nucleophile and the phosphonate as the electrophile, guiding the regioselective attack. imist.ma

The table below summarizes various applications of DFT in studying phosphonate reactivity.

| Application of DFT | Compound Type Studied | DFT Functional/Basis Set | Findings | Reference |

| Reaction Feasibility | Diethyl α-acylphosphonates | B3LYP/6-31G | Determined that amide formation is thermodynamically favored over iminophosphonate formation. | jocpr.com |

| Regioselectivity | Diethyl trichloro-methyl phosphonate | B3LYP/6-311G(d,p) | Confirmed that nucleophilic attack occurs selectively at a chlorine atom, not the phosphorus center. | imist.ma |

| Electronic Properties | Pyridinyl & Pyrimidinyl phosphonates | B3LYP/6-311++G(d,p) | Calculated HOMO-LUMO gaps to predict the relative reactivity of different compounds. | ijcce.ac.ir |

| Spectroscopic Analysis | Diethyl (3-oxocyclopentyl)phosphonate | B3LYP/6-31G | Proposed for computing ³¹P NMR shifts to help resolve ambiguous experimental data. |

Kinetic and Thermodynamic Analyses of Reactions

The outcome of chemical reactions involving phosphonates is often determined by a delicate balance between kinetic and thermodynamic control. Kinetic analysis focuses on the rates of reaction steps, while thermodynamic analysis examines the relative stability of reactants and products.

A clear example of this interplay is seen in the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite. researchgate.net The reaction can yield either the direct Pudovik addition product (kinetic control) or a rearranged phosphonate-phosphate product (thermodynamic control). The product distribution is highly dependent on the reaction conditions.

The following table, based on data from a study on this reaction, illustrates how experimental conditions dictate the reaction outcome. researchgate.net

| Entry | Catalyst (Et₂NH) | Temperature (°C) | Time | Ratio of Adduct (Kinetic) to Rearranged (Thermodynamic) Product |

| 1 | 5% | 0 | 8 h | 95 : 5 |

| 2 | 40% | 0 | 8 h | 0 : 100 |

| 3 | 5% | 120 | 20 min | 94 : 6 |

| 4 | 40% | 120 | 20 min | 66 : 34 |

| 5 | 40% | 135 | 20 min | 51 : 49 |

| 6 | 40% | 110 | 7 h | 12 : 88 |

As shown, lower temperatures and lower catalyst concentrations favor the kinetically preferred adduct. In contrast, higher temperatures and increased catalyst amounts allow the system to reach thermodynamic equilibrium, favoring the more stable rearranged product. researchgate.net

Thermodynamic parameters can also be derived from computational studies. DFT calculations provide values for changes in enthalpy (ΔrH) and Gibbs free energy (ΔrG), which indicate whether a reaction is exothermic/endothermic and spontaneous, respectively. For the reaction of α-acylphosphonates with aminoesters, the calculated negative ΔrG and ΔrH values confirmed that the observed amide formation was both thermodynamically favorable and exothermic. jocpr.com Furthermore, thermal stability analyses, such as Differential Scanning Calorimetry (DSC), can be crucial. For instance, DSC studies on diethyl(2-oxopropyl)phosphonate, a related compound, revealed significant exothermic events at elevated temperatures, highlighting potential thermal hazards during synthesis or handling. orgsyn.org

Synthesis and Research of Diethyl 3 Oxopropyl Phosphonate Derivatives and Analogs

Functionalized Phosphonate (B1237965) Derivatives

The reactivity of the keto group and the adjacent methylene (B1212753) protons in β-ketophosphonates like diethyl (3-oxopropyl)phosphonate and its isomers provides a rich platform for chemical modification, leading to a variety of functionalized derivatives.

The synthesis of α-hydroxyphosphonates is a cornerstone of organophosphorus chemistry, primarily achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound. nih.govmdpi.comnih.gov This reaction can be catalyzed by either bases or acids. nih.gov While this compound contains an aldehyde functional group, the closely related analog, diethyl (2-oxopropyl)phosphonate, possesses a ketone group.

The reaction of diethyl (2-oxopropyl)phosphonate with diethyl phosphite, in a Pudovik-type addition, would yield a diethyl [1-hydroxy-1-(diethoxyphosphoryl)propan-2-yl]phosphonate. This transformation converts the ketone into a tertiary alcohol, with a phosphonate group attached to the same carbon, thus creating an α-hydroxyphosphonate structure relative to the newly added phosphorus center. Various catalytic systems have been developed for the Pudovik reaction to ensure high efficiency and yield, including base catalysts like triethylamine (B128534) and DBN, or the use of microwave assistance to accelerate the reaction. nih.govresearchgate.net

Table 1: General Conditions for Pudovik Reaction to Synthesize α-Hydroxyphosphonates

| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Triethylamine (5 mol%) | Acetone (minimal) | Reflux | Several hours | High (precipitation) nih.gov |

| DBN (5 mol%) | None | 25 °C | 120 min | Excellent researchgate.net |

| KHSO₄ | Solvent-free | Ambient | - | High researchgate.net |

This table represents general findings for the Pudovik reaction and is illustrative of the conditions that could be applied for the synthesis of α-hydroxyphosphonates from ketophosphonate precursors.

The introduction of halogen atoms, particularly fluorine, into phosphonate structures is a key strategy in medicinal chemistry to modulate biological activity. While specific literature on the direct halogenation of this compound is sparse, general methods for the halogenation of β-ketophosphonates can be applied. These methods typically involve the reaction of the enolate of the β-ketophosphonate with an electrophilic halogen source.

For instance, fluorinated analogs could potentially be synthesized using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base to generate the nucleophilic enolate from this compound, which then attacks the electrophilic fluorine source. The control of reaction conditions is crucial to achieve selective mono- or di-halogenation at the α-position to the carbonyl group.

The β-ketophosphonate structure is an excellent precursor for the synthesis of various nitrogen-containing heterocycles.

Nitrones: this compound can be converted into valuable nitrone derivatives. The synthesis involves the reaction of the aldehyde group with N-substituted hydroxylamines. For example, this compound, generated from the hydrolysis of its diethyl acetal (B89532), reacts with N-methylhydroxylamine hydrochloride to produce N-methyl C-(diethoxyphosphorylethyl)nitrone. mdpi.com These phosphonate-containing nitrones are important intermediates for subsequent cycloaddition reactions. mdpi.com

Pyrazoles: The synthesis of pyrazoles from β-dicarbonyl compounds is a well-established transformation. This compound, as a 1,3-dicarbonyl equivalent, can react with hydrazine (B178648) derivatives to yield phosphorylated pyrazoles. dergipark.org.tr This condensation reaction typically proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring.

A related and highly versatile route to phosphonylated heterocycles starts with the diazo derivative of the isomeric diethyl (2-oxopropyl)phosphonate, known as diethyl (1-diazo-2-oxopropyl)phosphonate. orgsyn.orgorgsyn.org This reagent undergoes 1,3-dipolar cycloaddition reactions to form a wide range of heterocycles, including pyrazoles and triazoles. orgsyn.orgresearchgate.net

Triazoles: Phosphonate-containing triazoles can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. One strategy involves converting a phosphonate-containing molecule into either an azide (B81097) or an alkyne, which is then reacted with a suitable partner. For example, novel phosphonate-containing polymers with triazole linkages have been created by reacting an azide-functionalized diethyl phosphonate with an alkyne-functionalized monomer. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of a phosphonate-containing azide with an alkyne, which has been used to synthesize compounds like [{4-[(1H-benzo[d]imidazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}(benzamido)methyl]diethyl phosphonate with high regioselectivity and yield. scispace.com

Oxazoles and Thiazoles: The versatile reagent diethyl (1-diazo-2-oxopropyl)phosphonate, derived from the 2-oxo isomer, is also used in the synthesis of phosphonyl-substituted oxazoles and thiazoles. orgsyn.orgresearchgate.netenamine.net These syntheses often proceed through the formation of intermediate ylides or carbenes that react with appropriate substrates to form the heterocyclic rings.

Table 2: Synthesis of N-Methyl C-(diethoxyphosphorylethyl)nitrone

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|

Stereochemical Aspects in Derivative Synthesis

Controlling stereochemistry is paramount when synthesizing molecules for biological applications. The use of phosphonate-containing chiral building blocks allows for the synthesis of enantiomerically pure or diastereomerically enriched products.

A powerful method for introducing stereocenters is through diastereoselective cycloaddition reactions. Nitrones derived from phosphonates have proven to be effective dipoles in 1,3-dipolar cycloadditions. nih.govmdpi.com For instance, N-benzyl-C-(diethoxyphosphoryl)nitrone, a compound structurally related to the nitrone derived from this compound, undergoes diastereospecific cycloaddition with dipolarophiles like dimethyl maleate (B1232345) or cis-1,4-dihydroxybut-2-ene. nih.govmdpi.com

These reactions lead to the formation of isoxazolidine (B1194047) rings with controlled stereochemistry. The resulting cycloadducts are single diastereoisomers, as confirmed by NMR spectroscopy. nih.govmdpi.com The isoxazolidine products serve as versatile intermediates that can be further transformed into complex, stereochemically defined heterocyclic scaffolds. nih.gov

Table 3: Diastereospecific 1,3-Dipolar Cycloaddition of a Phosphonate Nitrone

| Nitrone | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-C-(diethoxyphosphoryl)nitrone | Dimethyl maleate | Toluene (B28343), 60 °C, 24 h | Dimethyl 2-benzyl-3-(diethoxyphosphoryl)isoxazolidine-4,5-dicarboxylate | 84% | nih.govmdpi.com |

Design and Synthesis of Complex Phosphorus-Containing Scaffolds

This compound derivatives are valuable starting materials for constructing more elaborate molecular architectures, particularly those with potential biological relevance.

The diastereomerically pure isoxazolidine phosphonates obtained from cycloaddition reactions are prime examples of intermediates for complex scaffold synthesis. nih.govmdpi.com For example, O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate can be converted into a functionalized pyrrolidinone phosphonate through hydrogenation and subsequent treatment with ammonia. mdpi.com Similarly, the dihydroxymethyl-substituted isoxazolidine can be transformed into a functionalized pyrrolidine (B122466) phosphonate via mesylation, hydrogenolysis-induced cyclization, and ammonolysis. nih.govmdpi.com These multi-step sequences demonstrate how the initial phosphonate building block can be elaborated into densely functionalized heterocyclic systems with high stereochemical control.

Furthermore, general methods have been developed for the modular synthesis of diverse phosphonylated scaffolds through the chemoselective activation of the phosphonate group itself. nih.gov A mild electrophilic activation method using triflic anhydride (B1165640) allows for the substitution of one of the ethyl groups on the phosphonate with a wide range of O, N, S, and C nucleophiles. nih.gov This strategy enables the creation of mixed phosphonates, phosphonamidates, and phosphonothioates, providing a flexible route to libraries of biologically active phosphonylated compounds from a common precursor. nih.govdntb.gov.ua

Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate for Phosphorus-Containing Compounds

The presence of both a reactive carbonyl group and an active methylene (B1212753) group adjacent to the phosphorus atom endows diethyl (3-oxopropyl)phosphonate with significant versatility as an intermediate for creating a diverse array of other organophosphorus compounds. The aldehyde can undergo a wide range of classical transformations—such as oxidation, reduction, and olefination—while the phosphonate (B1237965) group can be used to influence the reactivity of the adjacent C-H bonds.

γ-Ketophosphonates, a class to which this compound belongs, serve as crucial building blocks. For instance, related γ-ketophosphonates are synthesized in excellent yields via the Arbuzov reaction, highlighting the stability and accessibility of this structural motif. tandfonline.com The dual reactivity allows for selective modifications at either the carbonyl site or the α-carbon to the phosphonate, leading to a variety of more complex phosphorus-containing structures. tandfonline.com The reactions of lithiated phosphonates, such as the related diethyl prop-2-enylphosphonate, with various electrophiles demonstrate the utility of the phosphonate group in activating adjacent protons for carbon-carbon bond formation, a principle applicable to this compound as well. rsc.orgcapes.gov.br This reactivity enables its use as a scaffold to which other functional groups and molecular fragments can be appended, systematically building complexity while retaining the core phosphonate feature.

Building Blocks for Polyfunctionalized Molecules

The capacity to act as a building block for polyfunctionalized molecules is a direct consequence of the compound's dual functionality. Chemists can leverage the distinct reactivity of the aldehyde and the phosphonate-adjacent methylene group to introduce new functionalities in a controlled manner.

For example, the aldehyde group can be transformed into an alcohol, an alkene, or an amine, introducing a new functional handle into the molecule. Simultaneously, the phosphonate moiety can be retained for its intrinsic properties, which are valuable in medicinal chemistry and materials science, or it can be used to direct further synthetic transformations. Research on the related diethyl prop-2-enylphosphonate has shown it to be a versatile substrate in forming new carbon-carbon bonds to create carbocyclic products. rsc.orgcapes.gov.br This demonstrates how phosphonate-containing molecules can serve as nucleating points for constructing complex cyclic and acyclic systems. The synthesis of various heterocyclic compounds, such as pyrazoles and oxazoles, often relies on precursors that contain both carbonyl and phosphonate functionalities, underscoring the importance of compounds like this compound in building diverse molecular architectures. researchgate.netresearchgate.net

Strategies for Carbon-Carbon Bond Formation (e.g., Alkyne Homologation via Ohira-Bestmann Reaction)

One of the most powerful applications of aldehyde-containing compounds in carbon-carbon bond formation is their conversion to alkynes. The Ohira-Bestmann reaction provides a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes. orgsyn.org In this context, this compound acts as the substrate , where its aldehyde functionality is the target for transformation.

The reaction utilizes a specific reagent, typically dimethyl (1-diazo-2-oxopropyl)phosphonate or its diethyl analogue, known as the Ohira-Bestmann reagent. orgsyn.orgorgsyn.org This reagent is treated with a mild base, such as potassium carbonate, in an alcohol solvent like methanol (B129727). stackexchange.comyoutube.com This generates a key reactive species, the anion of dimethyl (diazomethyl)phosphonate, in situ. stackexchange.comtandfonline.com This anion then attacks the aldehyde group of the substrate, this compound.

The subsequent steps involve the formation of an oxaphosphetane intermediate, which eliminates dimethyl phosphate (B84403) to yield a diazoalkene. organic-chemistry.org This intermediate is unstable and loses molecular nitrogen to generate a vinylidene carbene, which then undergoes a 1,2-hydrogen shift to furnish the final terminal alkyne product. stackexchange.comorganic-chemistry.org The result of this sequence is the conversion of the aldehyde group into an ethynyl (B1212043) group, transforming this compound into diethyl (4-pentyn-1-yl)phosphonate, a valuable polyfunctionalized molecule containing both a phosphonate and an alkyne. The mild conditions of the Ohira-Bestmann reaction are a significant advantage, as they are compatible with a wide variety of functional groups, including the phosphonate ester itself. orgsyn.orgstackexchange.com

| Component | Role | Chemical Structure/Name |

|---|---|---|

| Substrate | Aldehyde source for homologation | This compound |

| Reagent | Source of the diazomethylphosphonate anion | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) |

| Base/Solvent | Activates the reagent | Potassium Carbonate (K₂CO₃) in Methanol (CH₃OH) |

| Key Intermediate | Precursor to the alkyne | Diazoalkene |

| Product | Result of one-carbon homologation | Diethyl (4-pentyn-1-yl)phosphonate |

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Methodologies and Catalysis

The synthesis of β-ketophosphonates, including diethyl (3-oxopropyl)phosphonate, is moving beyond traditional methods like the Arbuzov and Michaelis-Becker reactions, which often require harsh conditions. nih.gov Modern research is focused on developing more efficient, selective, and sustainable catalytic systems for carbon-phosphorus (C-P) bond formation.

Recent breakthroughs include the use of transition metal catalysts, which offer milder reaction conditions and greater functional group tolerance. Copper-catalyzed reactions, for instance, have shown significant promise. A notable development is the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates to form β-ketophosphonates. nih.govresearchgate.net This method is advantageous as it utilizes an inexpensive copper catalyst and operates under mild conditions. nih.gov Another approach involves copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) to catalyze the direct synthesis of β-ketophosphonates from alkenes or alkynes under air, eliminating the need for additives or ligands. rsc.orgscilit.com

Palladium-catalyzed cross-coupling reactions, historically significant in C-P bond formation, continue to evolve. nih.gov Innovations in this area include iodide-accelerated reactions of aryl nonaflates and the use of specific ligands like Xantphos to improve the efficiency of coupling between benzyl (B1604629) halides and H-phosphonate diesters. nih.govorganic-chemistry.org Furthermore, photocatalysis is emerging as a powerful tool for C-P bond formation, utilizing visible light to mediate the reaction between carbon-centered radicals and phosphorus compounds. rsc.org

Table 1: Comparison of Traditional vs. Innovative Synthetic Methods for β-Ketophosphonates

| Method | General Conditions | Key Advantages | Limitations |

|---|---|---|---|

| Traditional (e.g., Arbuzov) | High temperatures, strong bases/acids | Well-established, versatile | Harsh conditions, low atom economy, potential for side reactions nih.gov |

| Copper-Catalyzed Phosphorylation | Mild conditions, aerobic, various copper sources (CuSO₄, Cu₂O, CuNPs) nih.govrsc.org | Inexpensive catalyst, environmentally benign (uses air as oxidant) | Substrate scope can be limited, potential for metal contamination |

| Palladium-Catalyzed Cross-Coupling | Mild conditions, requires specific ligands (e.g., Xantphos) organic-chemistry.org | High efficiency, broad functional group tolerance | Expensive catalyst, ligand sensitivity |

| Photocatalysis | Visible light, ambient temperature | Green energy source, unique reactivity pathways | Requires specialized equipment, potential for photosensitive side reactions |

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring

The optimization of synthetic processes relies heavily on a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Process Analytical Technology (PAT) is a framework that encourages the use of real-time, in-situ monitoring to gain this understanding and control manufacturing processes. mt.comthermofisher.comblazingprojects.com For the synthesis of this compound, advanced spectroscopic techniques are pivotal.

In-situ spectroscopy, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, allows for the continuous monitoring of chemical reactions as they occur, without the need for sample extraction. mt.comnih.govrsc.orgsemanticscholar.org These techniques can track the concentration of reactants, products, and key intermediates in real-time by observing changes in their characteristic vibrational frequencies. youtube.com For example, during the formation of this compound, FTIR could monitor the disappearance of a precursor's functional group and the appearance of the ketone (C=O) and phosphonate (B1237965) (P=O) stretches of the final product.

The benefits of implementing these PAT tools include:

Enhanced Process Understanding: Gaining detailed kinetic and mechanistic data.

Improved Safety: Identifying potential hazards or runaway reaction conditions early. mt.com

Increased Efficiency: Optimizing reaction parameters (temperature, pressure, reagent addition) in real-time to reduce cycle times and improve yield. mt.com

Consistent Quality: Ensuring the final product meets predefined quality attributes by controlling critical process parameters. mt.comthermofisher.com

The integration of these analytical tools provides a wealth of data that can be used to build robust and reliable manufacturing processes for specialty chemicals like this compound. mt.comyoutube.com

Integration with Machine Learning and Artificial Intelligence in Retrosynthesis

Propose Multiple Synthetic Routes: Identifying both well-known and novel disconnection strategies. chemcopilot.comcas.org

Rank Potential Pathways: Evaluating routes based on criteria such as reaction yield, cost of starting materials, step count, and reaction conditions.

Accelerate Discovery: Significantly reducing the time and effort required to design a viable synthesis, freeing chemists to focus on experimental validation. grace.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for diethyl (3-oxopropyl)phosphonate, and what experimental parameters are critical for optimizing yield and purity?

- Methodology : Two primary routes are documented:

- Route 1 : Reaction of diethyl (3,3-diethoxypropyl)phosphonate with TMSCl under reflux, followed by hydrolysis to unmask the aldehyde group. Optimal reflux time (2 hours) minimizes byproducts, validated by P NMR and ESI-MS .

- Route 2 : Reformatsky-type reaction using triethylphosphite and 2-(2-bromoethyl)-1,3-dioxolane, followed by acidic hydrolysis. Key parameters include argon atmosphere, high vacuum evaporation, and flash chromatography for purification .

- Critical Parameters : Use anhydrous solvents (e.g., toluene), inert gas atmosphere, and monitoring via P NMR to track reaction progress. Impure sodium hydride (NaH) can lead to byproducts like DAMP; thus, high-purity NaH is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Techniques :

- H NMR : Look for δ 9.52 ppm (aldehyde proton) and coupling patterns (e.g., for PCHCH) .

- P NMR : A singlet at δ 35.6 ppm confirms the phosphonate moiety. Decoupling experiments (H-P gHMBC) help resolve splitting due to phosphorus coupling .

- ESI-MS : The molecular ion peak at m/z 139.0162 (calculated for CHOP) validates molecular weight .

Advanced Research Questions

Q. How can researchers mitigate the formation of byproducts like DAMP during the synthesis of phosphonate derivatives?

- Root Cause : DAMP forms when impure NaH (contaminated with NaOH) cleaves the product.

- Solutions :

- Use fresh, high-purity NaH (60% dispersion in mineral oil) and flame-dry glassware under argon to prevent moisture ingress .

- Monitor thermal stability via Differential Scanning Calorimetry (DSC) to assess decomposition risks during purification .

- Avoid silica gel chromatography for DAMP removal; instead, optimize fractional crystallization or solvent extraction .

Q. What strategies are recommended for analyzing enzyme-substrate interactions involving this compound in dehydrogenase assays?

- Kinetic Assay Design :

- Use wild-type or mutant PhnY enzymes (e.g., Cys291Ala, Glu254Ala) with NAD as a cofactor in HEPES buffer (pH 7.5, 10 mM MgSO) .

- Maintain one substrate at saturation while varying the other to derive Michaelis-Menten parameters. For inhibitors (e.g., Glu385Ala mutant), fit data to to account for substrate inhibition .

- Validation : Triplicate measurements and P NMR quantification of substrate depletion ensure reproducibility .

Q. How do reaction conditions such as solvent choice and catalyst influence the efficiency of phosphonate coupling reactions?

- Solvent Effects : Anhydrous toluene or THF enhances NaH reactivity by minimizing hydrolysis. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions .

- Catalyst Optimization : TMSCl acts as a Lewis acid in deprotection steps, accelerating aldehyde formation. Prolonged reflux (>2 hours) increases byproducts; strict time control is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。